An In-depth Technical Guide to the Synthesis and Characterization of 4-Vinylbiphenyl
An In-depth Technical Guide to the Synthesis and Characterization of 4-Vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-vinylbiphenyl, a versatile building block in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a polymerizable vinyl group and a modifiable biphenyl scaffold, makes it a valuable precursor for a wide range of applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ | [1][2] |
| Molecular Weight | 180.25 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 119-121 °C | [2][3] |
| Boiling Point | ~301.7 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in various organic solvents. |
Synthesis of 4-Vinylbiphenyl
Several synthetic routes are available for the preparation of 4-vinylbiphenyl, with the most common and effective methods being the Wittig reaction, Suzuki-Miyaura coupling, Heck reaction, and Grignard reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of 4-vinylbiphenyl synthesis, this typically involves the reaction of 4-biphenylcarboxaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane.
Reaction Mechanism:
The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[5][7]
Figure 1: General mechanism of the Wittig reaction for 4-vinylbiphenyl synthesis.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.
-
Reaction with Aldehyde: Dissolve 4-biphenylcarboxaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the freshly prepared ylide solution at 0 °C.
-
Reaction Progression and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-vinylbiphenyl.[8]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Biphenylcarboxaldehyde | 1.0 eq | Starting material |
| Methyltriphenylphosphonium bromide | 1.1 - 1.5 eq | Ylide precursor |
| n-Butyllithium | 1.1 - 1.5 eq | Base for ylide generation |
| Anhydrous THF | - | Solvent |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10][11][12][13] For the synthesis of 4-vinylbiphenyl, this can be achieved by coupling a 4-halobiphenyl (e.g., 4-iodobiphenyl or 4-bromobiphenyl) with a vinylboron species, such as potassium vinyltrifluoroborate.[9][10][11][13]
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for 4-vinylbiphenyl synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-iodobiphenyl, potassium vinyltrifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand), and a base (e.g., cesium carbonate or potassium carbonate).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of THF and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Iodobiphenyl | 1.0 eq | Starting material |
| Potassium vinyltrifluoroborate | 1.2 - 1.5 eq | Vinyl group source |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 1-5 mol% | Catalyst |
| Base (e.g., Cs₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid derivative |
| THF/Water | - | Solvent system |
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[14][15][16][17] 4-Vinylbiphenyl can be synthesized via the Heck reaction between a 4-halobiphenyl and ethylene gas or a protected vinyl equivalent.
Reaction Mechanism:
The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst.[16]
Figure 3: Catalytic cycle of the Heck reaction for 4-vinylbiphenyl synthesis.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine 4-bromobiphenyl, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Solvent and Alkene Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF). Pressurize the vessel with ethylene gas.
-
Reaction: Heat the mixture with stirring. Monitor the reaction progress by GC.
-
Workup and Purification: After completion, cool the vessel, vent the ethylene, and filter the reaction mixture. Add water to the filtrate and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Bromobiphenyl | 1.0 eq | Starting material |
| Ethylene | Excess (pressure) | Vinyl group source |
| Palladium(II) acetate | 1-5 mol% | Catalyst precursor |
| Triphenylphosphine | 2-10 mol% | Ligand |
| Triethylamine | 1.5 - 2.0 eq | Base |
| DMF | - | Solvent |
Grignard Reaction
The Grignard reaction provides another route to 4-vinylbiphenyl, typically involving the reaction of a biphenyl Grignard reagent with a vinyl halide.[18][19]
Reaction Mechanism:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the vinyl halide in a coupling reaction, often catalyzed by a transition metal salt.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous THF under an inert atmosphere.[19]
-
Coupling Reaction: In a separate flask, add a catalytic amount of a transition metal salt (e.g., iron(III) chloride) to a solution of vinyl bromide in anhydrous THF. Cool this solution and slowly add the freshly prepared 4-phenylmagnesium bromide solution.
-
Reaction Progression and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Bromobiphenyl | 1.0 eq | Grignard precursor |
| Magnesium turnings | 1.1 - 1.2 eq | To form Grignard reagent |
| Vinyl bromide | 1.0 - 1.2 eq | Vinyl group source |
| Iron(III) chloride | Catalytic amount | Catalyst |
| Anhydrous THF | - | Solvent |
Characterization of 4-Vinylbiphenyl
The structure and purity of synthesized 4-vinylbiphenyl are confirmed using various spectroscopic techniques.
References
- 1. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Vinylbiphenyl 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 3. 4-Vinylbiphenyl 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 4. 4-Vinylbiphenyl | 2350-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Heck Reaction [organic-chemistry.org]
- 17. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
